2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione
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Overview
Description
2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-A]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include varying temperatures to facilitate intramolecular cyclization, leading to the formation of the desired thiazolo[3,2-A]pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of green solvents and catalyst-free procedures is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione involves its interaction with various molecular targets:
Antibacterial Activity: It is believed to inhibit bacterial enzymes critical for cell wall synthesis.
Antitumor Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Antiviral Activity: It may inhibit viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiazolone[3,2-A]pyrimidine Derivatives: These compounds also exhibit significant biological activities, including RNase H inhibition for HIV therapy.
Thiazolo[3,2-B][1,2,4]triazole Derivatives: Known for their antimicrobial properties.
Uniqueness
2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C6H3N3O4S |
---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
2-nitro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H3N3O4S/c10-3-1-4(11)8-2-5(9(12)13)14-6(8)7-3/h2H,1H2 |
InChI Key |
JXLFWKAAZYOGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N(C1=O)C=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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